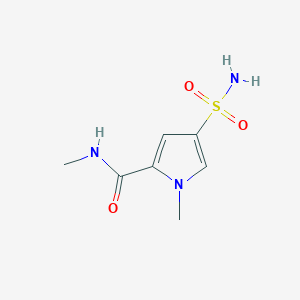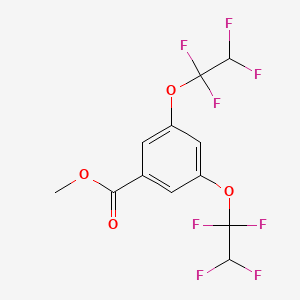
N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide: is a chemical compound with the molecular formula C7H11N3O3S It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride.
N-Acylpyrrole Synthesis: This involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring.
Industrial Production Methods: Industrial production methods for N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated pyrroles.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide is used as a building block in the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry .
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It has been studied for its antiproliferative activities against cancer cell lines .
Medicine: Due to its enzyme inhibitory properties, this compound is being explored for its potential use in treating diseases such as cancer and bacterial infections .
Industry: In the materials science field, this compound is investigated for its potential use in the development of new materials with specific electronic properties .
Wirkmechanismus
The mechanism of action of N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- N,1-dimethyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide
- N,4-dimethyl-3-(2-thienyl)-1H-pyrazole-1-carboxamide
- N-(4-bromophenyl)-1-methyl-1H-pyrazole-4-carboxamide
Comparison: N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide is unique due to its sulfamoyl group, which imparts specific chemical and biological properties. Compared to other similar compounds, it has shown distinct enzyme inhibitory activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C7H11N3O3S |
|---|---|
Molekulargewicht |
217.25 g/mol |
IUPAC-Name |
N,1-dimethyl-4-sulfamoylpyrrole-2-carboxamide |
InChI |
InChI=1S/C7H11N3O3S/c1-9-7(11)6-3-5(4-10(6)2)14(8,12)13/h3-4H,1-2H3,(H,9,11)(H2,8,12,13) |
InChI-Schlüssel |
SZPMSRXXEAZUCE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=CN1C)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13597570.png)









![3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine](/img/structure/B13597616.png)


